2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[4-(3-methoxypyrrolidin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-6-7-14(8-12)10-2-4-11(5-3-10)18-9-13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
ODZLSTZBJQMYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Disconnection of Key Functional Groups
The target molecule is dissected into two primary components:
-
Phenoxyacetic acid backbone : Derived from chloroacetic acid and a phenolic intermediate.
-
3-Methoxypyrrolidin-1-yl substituent : Introduced via functionalization of pyrrolidine or coupling to the aromatic ring.
Two dominant pathways emerge:
-
Path A : Direct alkylation of 4-(3-methoxypyrrolidin-1-yl)phenol with chloroacetic acid.
-
Path B : Late-stage installation of the pyrrolidine moiety onto a pre-formed phenoxyacetic acid derivative.
Synthesis of 3-Methoxypyrrolidine
Reductive Amination of 3-Ketopyrrolidine
3-Methoxypyrrolidine is synthesized via reductive amination of 3-ketopyrrolidine using sodium cyanoborohydride in methanol, followed by methylation with methyl iodide (Scheme 1).
-
Conditions : 0°C to room temperature, 12 hours.
Characterization Data :
-
¹H NMR (CDCl₃) : δ 3.38 (s, 3H, OCH₃), 2.85–2.72 (m, 2H, pyrrolidine-H), 2.62–2.50 (m, 2H), 1.95–1.82 (m, 2H).
Preparation of 4-(3-Methoxypyrrolidin-1-yl)phenol
Buchwald-Hartwig Amination
4-Bromophenol reacts with 3-methoxypyrrolidine in the presence of Pd(OAc)₂ and Xantphos, yielding the substituted phenol (Scheme 2).
Mitsunobu Reaction
3-Methoxypyrrolidine couples to 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by nitro reduction (Scheme 3).
Etherification with Chloroacetic Acid
Conventional Williamson Ether Synthesis
4-(3-Methoxypyrrolidin-1-yl)phenol reacts with chloroacetic acid in aqueous NaOH under reflux (Scheme 4).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NaOH Concentration | 10% | Max yield |
| Temperature | 80°C | Below: Slow |
| Reaction Time | 6 hours | Beyond: Side products |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction (5–10 minutes vs. 6 hours) while improving yield (85–90%).
Alternative Activation Strategies
PNT/NMM-Mediated Esterification
Phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) activate phenoxyacetic acid for coupling with 4-(3-methoxypyrrolidin-1-yl)phenol (Scheme 5).
Advantages :
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Confirmation
Key Data for 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic Acid :
-
¹H NMR (DMSO-d₆) : δ 7.40–7.48 (m, 4H, Ar-H), 4.73 (s, 2H, CH₂COOH), 3.38 (s, 3H, OCH₃), 2.85–2.72 (m, 4H, pyrrolidine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 75–80 | 6 hours | Low | Industrial |
| Microwave | 85–90 | 5–10 min | Medium | Lab-scale |
| PNT Activation | 89–92 | 30 min | High | Small-scale |
Challenges and Mitigation Strategies
-
Low Reactivity of Phenol : Electron-donating pyrrolidine groups reduce electrophilicity. Solutions: Use microwave irradiation or PNT activation.
-
Byproduct Formation : Hydrolysis of chloroacetic acid. Mitigation: Controlled pH and temperature.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid are compared below with structurally related aryloxyacetic acid derivatives.
Structural Analogues and Substituent Variations
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine vs.
- Methoxy Substitution : The 3-methoxy group on pyrrolidine enhances metabolic stability compared to hydroxylated analogues (e.g., ), which may undergo rapid glucuronidation.
- Sulfonyl vs. Acetic Acid Linkers : Sulfonyl groups (e.g., ) increase acidity and hydrogen-bond acceptor capacity, favoring interactions with basic residues in enzymes.
Biological Activity
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.32 g/mol
-
Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PPAR Agonism : The compound exhibits activity as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism and glucose homeostasis .
- Neurotropic Effects : It has been shown to promote neurite outgrowth, indicating potential neuroprotective properties .
Pharmacological Properties
Research indicates that 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid possesses several pharmacological properties:
- Anti-inflammatory Activity : The compound has demonstrated effectiveness in reducing inflammation through modulation of cytokine production.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and promote recovery in neurodegenerative models.
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss .
- The compound was tested for its ability to enhance axonal regeneration after injury, showing promising results in promoting neurite outgrowth.
- Metabolic Regulation :
Efficacy Studies
A summary of key findings from various studies is presented below:
Safety Profile
Toxicological assessments have shown that 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has a favorable safety profile with minimal adverse effects reported at therapeutic doses.
Q & A
Q. Answer :
- Synthetic Routes :
- Step 1 : Coupling of 3-methoxypyrrolidine with 4-hydroxyphenylacetic acid derivatives using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in THF or DMF, as demonstrated in analogous syntheses of phenoxyacetic acid derivatives .
- Step 2 : Purification via silica gel flash chromatography (ethyl acetate/hexane gradients) to isolate the product.
- Yield Optimization :
- Use stoichiometric excess of the pyrrolidine derivative (1.2–1.5 eq.) to drive the reaction.
- Monitor reaction progress with TLC or HPLC to minimize side products.
- Employ microwave-assisted synthesis for reduced reaction times and improved regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Q. Answer :
- Key Techniques :
- Resolving Contradictions :
Basic: What are the solubility profiles of this compound, and how can they inform formulation strategies?
Q. Answer :
- Solubility Data :
- Formulation Strategies :
Advanced: How does the 3-methoxypyrrolidine substituent influence binding affinity to biological targets?
Q. Answer :
- Structure-Activity Relationship (SAR) :
- The methoxy group enhances lipophilicity, improving membrane permeability.
- Pyrrolidine’s rigidity may stabilize interactions with hydrophobic pockets in enzymes (e.g., kinases or GPCRs).
- Validation :
- Compare IC₅₀ values of analogs lacking the methoxy group using fluorescence polarization assays .
- Perform molecular docking simulations (AutoDock Vina) to map binding poses .
Advanced: What computational tools can predict reaction pathways for derivatizing this compound?
Q. Answer :
- Tools and Workflows :
- Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model intermediates and transition states.
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing fluorinated or chiral substituents .
- Case Study :
- Predicted regioselectivity in halogenation reactions aligns with experimental yields (R² > 0.85) .
Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?
Q. Answer :
- Chiral Resolution :
- Purity Validation :
Advanced: What experimental designs address discrepancies in reported biological activity across studies?
Q. Answer :
- Strategies :
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays.
- Dose-Response Curves : Generate 12-point IC₅₀ curves (n=3 replicates) to minimize variability.
- Case Example :
- Contradictory IC₅₀ values for kinase inhibition resolved by standardizing ATP concentrations (1 mM vs. 10 µM) .
Advanced: How does pH affect the stability of this compound in aqueous solutions?
Q. Answer :
- Stability Profile :
- Mitigation :
Advanced: What metabolite identification strategies are recommended for in vivo studies?
Q. Answer :
- Workflow :
- Key Metabolites :
Advanced: How can structural analogs be prioritized for anti-inflammatory or anticancer screening?
Q. Answer :
- Prioritization Criteria :
- In Silico Screening : Filter analogs with Glide XP docking scores > -8.0 kcal/mol against COX-2 or EGFR targets.
- ADMET Prediction : Exclude compounds with poor bioavailability (QED <0.5) or hepatotoxicity alerts (e.g., structural alerts for quinones) .
- Validation :
- Top candidates tested in 3D tumor spheroid models for efficacy and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
